Regioisomeric Structural Differentiation: Position-Specific Reactivity Profiles of Thiazolethiols
5-Thiazolethiol is structurally distinct from 2-thiazolethiol and 4-thiazolethiol by virtue of the thiol group attachment at the 5-position of the 1,3-thiazole ring, whereas the comparator compounds bear the thiol group at the 2- and 4-positions respectively [1]. This regiochemical difference directly affects the molecule's electronic density distribution and the spatial orientation of the reactive -SH group. 5-Thiazolethiol has a computed XLogP3-AA value of 1.4 and a topological polar surface area (TPSA) of 42.1 Ų, physicochemical descriptors that influence its solubility and membrane permeability relative to its regioisomers [2]. The thiol group at the 5-position provides a distinct vector for S-functionalization, enabling synthetic outcomes not accessible with the 2- or 4-position isomers .
| Evidence Dimension | Regiochemical position of thiol group |
|---|---|
| Target Compound Data | Thiol (-SH) group at 5-position of 1,3-thiazole ring; XLogP3-AA = 1.4; TPSA = 42.1 Ų |
| Comparator Or Baseline | 2-Thiazolethiol (thiol at 2-position); 4-Thiazolethiol (thiol at 4-position) |
| Quantified Difference | Positional regioisomerism: thiol location governs electronic distribution and steric accessibility |
| Conditions | Structural comparison based on computed molecular properties; PubChem data |
Why This Matters
Selection of the correct regioisomer is critical for achieving the intended synthetic outcome, as the 5-position thiol provides a distinct vector for derivatization that cannot be replicated by the 2- or 4-position isomers.
- [1] PubChem. 5-Thiazolethiol. Compound Summary CID 4713214. IUPAC Name: 1,3-thiazole-5-thiol. National Center for Biotechnology Information. Accessed 2026. View Source
- [2] PubChem. 5-Thiazolethiol Computed Properties. XLogP3-AA 1.4; Topological Polar Surface Area 42.1 Ų. National Center for Biotechnology Information. Accessed 2026. View Source
